(Glu1)-Fibrinopeptide B (human)

Beschreibung

BenchChem offers high-quality (Glu1)-Fibrinopeptide B (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Glu1)-Fibrinopeptide B (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

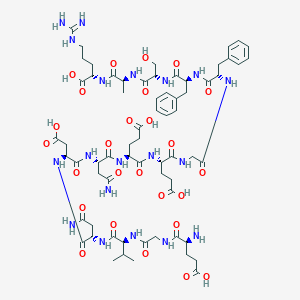

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBJTGOVJLITON-OECXYHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H95N19O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583245 | |

| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-49-6 | |

| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Difference between native Fibrinopeptide B and (Glu1)-Fibrinopeptide B

This guide provides a rigorous technical analysis of the structural, physicochemical, and functional distinctions between Native Fibrinopeptide B and its synthetic analog, (Glu1)-Fibrinopeptide B.

Core Focus: Structural Divergence, Mass Spectrometry Applications, and Physiological Context.

Executive Summary

In the fields of proteomics and coagulation biochemistry, Fibrinopeptide B (FPB) exists in two distinct forms that are frequently conflated: the Native physiological form and the (Glu1) synthetic analog.[1]

-

Native Fibrinopeptide B is the physiological cleavage product of Fibrinogen, characterized by an N-terminal Pyroglutamate (pGlu) residue. It is the biologically active form involved in neutrophil chemotaxis.

-

(Glu1)-Fibrinopeptide B is a synthetic derivative where the N-terminus remains as Glutamic Acid (Glu) . It is the industry-standard Lock Mass calibrant for ESI-Q-TOF mass spectrometry due to its superior ionization efficiency and defined mass stability.

The critical difference lies in a single dehydration event (cyclization) that shifts the mass by 18.01 Da and fundamentally alters the peptide's charge state and hydrophobicity.

Molecular Architecture & Physicochemical Properties

The primary distinction is the N-terminal capping. Native FPB undergoes spontaneous or enzymatic cyclization of the N-terminal Glutamic acid to form a lactam ring (Pyroglutamate), blocking the N-terminus. (Glu1)-FPB retains the free primary amine.

Comparative Specification Table

| Feature | (Glu1)-Fibrinopeptide B (Synthetic Standard) | Native Fibrinopeptide B (Physiological) |

| Sequence | E GVNDNEEGFFSAR | pGlu -GVNDNEEGFFSAR |

| N-Terminus | L-Glutamic Acid (Free Amine) | Pyroglutamic Acid (Cyclic Lactam) |

| Formula | C₆₆H₉₅N₁₉O₂₆ | C₆₆H₉₃N₁₉O₂₅ |

| Monoisotopic Mass | 1569.6514 Da | 1551.6408 Da |

| Mass Difference | Reference | -18.0106 Da (Loss of H₂O) |

| Charge State (pH 2) | Higher (+2 dominant) due to free NH₂ | Lower (Blocked N-term removes +1 charge) |

| Hydrophobicity | Lower (More Polar) | Higher (Lactam ring increases retention) |

| Primary Application | Mass Spectrometry Calibration (Lock Mass) | Coagulation Research / Chemotaxis Assays |

Structural Transformation Pathway

The conversion from Glu1 to Native form is a dehydration reaction. In solution, (Glu1)-FPB can spontaneously cyclize to Native FPB, particularly under acidic conditions or elevated temperatures, which is a critical stability concern for MS standards.

Mass Spectrometry Applications: The "Gold Standard" Calibrant

(Glu1)-Fibrinopeptide B is universally preferred over the Native form for mass spectrometry calibration (specifically as a "Lock Mass" in Q-TOF systems) for three mechanistic reasons:

-

Ionization Efficiency : The Native form (pGlu) lacks a basic N-terminal amino group. In positive electrospray ionization (ESI+), the free amine on (Glu1)-FPB acts as a proton acceptor, significantly enhancing the signal intensity of the

ion. -

Fragmentation Predictability : (Glu1)-FPB yields a predictable y-ion series. The Native form's blocked N-terminus complicates b-ion formation and alters fragmentation kinetics.

-

Mass Distinctness : Using the synthetic (Glu1) form ensures the calibrant mass (1570.68 Da) does not overlap with endogenous physiological FPB (1552.6 Da) if analyzing plasma samples, preventing data interference.

Standard Calibration Ions (ESI+)

When tuning or calibrating instruments (e.g., Waters Synapt/Xevo, Bruker maXis), the following theoretical masses for (Glu1)-FPB are used:

-

Doubly Charged (

): 785.8426 m/z (Primary Lock Mass) -

Singly Charged (

): 1570.6774 m/z

Biological Context: Coagulation & Inflammation[2]

While (Glu1)-FPB is a tool for the analyst, Native FPB is the molecule of physiological consequence.

Thrombin Cleavage Mechanism

Fibrinogen consists of three pairs of polypeptide chains (

-

Fibrin I Formation : Thrombin cleaves Fibrinopeptide A (FPA) from the

chain. -

Fibrin II Formation : Thrombin cleaves Native Fibrinopeptide B from the

chain.

The cleavage site is Arg-Gly. The released peptide (Native FPB) possesses the pGlu modification, which protects it from exopeptidase degradation in the bloodstream, extending its half-life to perform signaling functions.

Physiological Function

Native FPB is a potent chemoattractant . It recruits neutrophils and fibroblasts to the site of tissue injury. The pGlu residue is essential for this receptor binding; the (Glu1) analog shows significantly reduced biological activity in chemotaxis assays.

Experimental Protocols

Protocol: Preparation of (Glu1)-FPB for MS Calibration

Objective : Prepare a stable Lock Mass solution that minimizes spontaneous cyclization to the Native form.

Reagents :

-

(Glu1)-Fibrinopeptide B Lyophilized Standard (Waters P/N 700004729 or equivalent).

-

Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Workflow :

-

Reconstitution : Dissolve 0.1 mg of (Glu1)-FPB in 1 mL of solvent to create a Stock Solution (100 pmol/µL) .

-

Dilution : Dilute the stock 1:100 to yield a Working Solution (1 pmol/µL) .

-

Note: For Nano-ESI, further dilution to 50-100 fmol/µL may be required.

-

-

Storage : Aliquot immediately and store at -20°C.

-

Shelf Life: 1 week at 4°C; 6 months at -20°C. If the +2 ion at 785.84 diminishes and a peak at 776.83 (

) appears, the standard has degraded (cyclized) and must be discarded.

-

Protocol: Distinguishing Native vs. Glu1 in Plasma

Objective : Identify if a sample contains physiological FPB or contamination from the synthetic standard.

-

LC Separation : Use a C18 Reverse Phase column.

-

Native FPB (pGlu) is more hydrophobic and will elute later than (Glu1)-FPB.

-

-

Mass Filtering :

-

Monitor m/z 785.84 for (Glu1)-FPB.

-

Monitor m/z 776.83 for Native FPB.

-

-

Validation : A retention time shift combined with a -18 Da mass shift confirms the presence of the Native physiological peptide.

References

-

Waters Corporation. [Glu1]-Fibrinopeptide B Standard Specifications and Certificate of Analysis. Waters.com. Link

- Blombäck, B., et al.Structure of Human Fibrinopeptides. Nature, 1966.

-

AnaSpec. Peptide Technical Note: Pyroglutamyl Peptides.[4] AnaSpec.com. Link

-

Creative Proteomics. MS Grade Glu-1-Fibrinopeptide B Standard. Creative-Proteomics.com. Link

-

National Center for Biotechnology Information (NCBI). Fibrinogen Beta Chain - UniProtKB P02675. NIH.gov. Link

Sources

- 1. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Fibrinopeptide B, human - 1 mg [anaspec.com]

- 3. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 4. [Glu1]-Fibrinopeptide B - 1 mg [anaspec.com]

Technical Guide: [Glu1]-Fibrinopeptide B (CAS 103213-49-6)

Executive Summary

[Glu1]-Fibrinopeptide B (CAS 103213-49-6) is a synthetic peptide analogue of the native human Fibrinopeptide B, widely recognized in the pharmaceutical and proteomic sectors as a "gold standard" calibrant for mass spectrometry (MS).[1][2] Unlike the native peptide, which typically contains an N-terminal pyroglutamic acid (pGlu), this analogue features a free Glutamic acid (Glu) at the N-terminus.

This modification renders the peptide highly ionizable in positive electrospray ionization (ESI) modes, making it an indispensable tool for lock-mass calibration , system suitability testing , and retention time standardization in LC-MS workflows. Beyond its analytical utility, it retains biological activity as a chemotactic agent, playing a role in the inflammatory response following tissue injury.

Chemical Identity & Physicochemical Properties[3]

Core Identifiers

| Parameter | Detail |

| Chemical Name | [Glu1]-Fibrinopeptide B (Human) |

| CAS Number | 103213-49-6 |

| Synonyms | Glu-Fib; EGVNDNEEGFFSAR; Fibrinopeptide B, [Glu1]- |

| Sequence (1-Letter) | E-G-V-N-D-N-E-E-G-F-F-S-A-R |

| Sequence (3-Letter) | Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg |

| Molecular Formula | C₆₆H₉₅N₁₉O₂₆ |

| Molecular Weight | 1570.6 Da (Average) |

| Monoisotopic Mass | 1569.6698 Da |

Physicochemical Characteristics

-

Acidity/Basicity: The sequence is highly acidic. It contains 5 acidic residues (Glu x3, Asp x2) and only 1 basic residue (Arg), plus the N-terminal amine.

-

Isoelectric Point (pI): ~3.5 – 4.0. This low pI means the peptide is negatively charged at neutral pH, requiring acidic conditions (e.g., 0.1% Formic Acid) to protonate for positive mode MS.

-

Hydrophobicity: The central region (Phe-Phe) provides a hydrophobic core, while the N-terminal region is highly polar/charged. This amphipathic nature ensures good retention on C18 HPLC columns.

-

Solubility: Soluble in water, but stability and solubility are enhanced in dilute acidic buffers (0.1% TFA or Formic Acid).

Mass Spectrometry & Analytical Applications

This section details the primary use case of CAS 103213-49-6: ensuring data integrity in high-resolution mass spectrometry.

The "Lock Mass" Mechanism

In Time-of-Flight (TOF) and Orbitrap instruments, mass accuracy can drift due to thermal fluctuations. [Glu1]-Fibrinopeptide B is infused continuously or in bursts to provide a known reference mass.

-

Why it works: The peptide ionizes exceptionally well to form a doubly charged ion

and a singly charged ion -

Key Calibration Ions:

- : m/z785.8426 (Most common lock mass).

- : m/z1570.6774 .

-

y-ions: The fragmentation yields a rich series of y-ions (y1 to y13) covering the 175–1500 m/z range, ideal for MS/MS tuning.

Experimental Workflow: System Suitability

Before running valuable clinical or drug development samples, the instrument's performance is validated using Glu-Fib.

Figure 1: Standard workflow for using [Glu1]-Fibrinopeptide B as a Mass Spectrometry calibration standard.

Biological Mechanism & Pharmacology

While primarily an analytical tool, understanding the biological origin of this peptide is crucial for researchers studying coagulation or inflammation.

Origin: The Coagulation Cascade

Fibrinopeptide B (FPB) is cleaved from the Fibrinogen

-

Reaction: Fibrinogen

Fibrin Monomer + Fibrinopeptide A + Fibrinopeptide B. -

Significance: The release of FPB exposes polymerization sites on the fibrin monomer, allowing clot formation.

Chemotactic Activity

Unlike Fibrinopeptide A, Fibrinopeptide B (and its [Glu1] analogue) acts as a chemoattractant.[4][3]

-

Target Cells: Neutrophils and Fibroblasts.

-

Mechanism: It recruits immune cells to the site of injury without inducing enzyme release (degranulation) or superoxide production. This suggests a role in tissue repair and remodeling rather than acute destruction.

Figure 2: Biological generation of Fibrinopeptide B and the functional mimicry of the [Glu1] analogue.

Synthesis & Manufacturing Protocol

High-purity [Glu1]-Fibrinopeptide B is synthesized using Solid Phase Peptide Synthesis (SPPS) employing Fmoc chemistry. This ensures the precise sequence EGVNDNEEGFFSAR is built without racemization.

Synthesis Strategy (Fmoc/tBu)

-

Resin Selection: Wang Resin is typically used for peptides with a C-terminal carboxyl group (Arg-OH).

-

Loading: The first amino acid (Fmoc-Arg(Pbf)-OH) is anchored to the resin.

-

Elongation Cycle:

-

Side Chain Protection:

-

Glu/Asp: protected as tert-butyl esters (OtBu).

-

Arg: protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

-

Ser: protected as tert-butyl ether (tBu).

-

-

Cleavage: High concentrations of TFA (95%) with scavengers (TIS, Water) remove the peptide from the resin and strip all side-chain protecting groups.[7]

Quality Control Parameters

| Test | Specification | Method |

| Purity | RP-HPLC (C18 column) | |

| Identity | ESI-MS or MALDI-TOF | |

| Peptide Content | 70-85% (Balance is counter-ions/water) | Elemental Analysis / AAA |

| Appearance | White lyophilized powder | Visual Inspection |

Handling, Stability & Safety

The "Cyclization" Risk (Critical)

The N-terminal Glutamic acid (Glu) in this peptide is susceptible to spontaneous cyclization to form Pyroglutamic acid (pGlu), especially under acidic conditions or prolonged storage in solution.

-

Chemical Change: Glu (-H₂O)

pGlu. -

Mass Shift: Loss of 18 Da (1570.6

1552.6). -

Impact: If cyclization occurs, the calibration mass m/z 785.8 will disappear and be replaced by m/z 776.8.

-

Prevention: Reconstitute fresh. Store lyophilized powder at -20°C. Avoid repeated freeze-thaw cycles of the solution.

Solubility Protocol

-

Solvent: Water with 0.1% Formic Acid or 50% Acetonitrile/Water (0.1% FA).

-

Concentration: Prepare a stock at 1 mg/mL. Dilute to 1 pmol/µL for MS infusion.

-

Vortexing: The peptide is generally soluble; vortex gently.

Safety (MSDS Highlights)

-

Hazard: Not classified as hazardous under GHS.

-

PPE: Standard laboratory coat, gloves, and safety glasses.

-

First Aid: If inhaled, move to fresh air. Flush eyes with water if contact occurs.

References

-

Sigma-Aldrich. [Glu1]-Fibrinopeptide B human Product Information & Safety Data Sheet. Retrieved from

-

Waters Corporation. Mass Spectrometry Standards and Calibration: [Glu1]-Fibrinopeptide B. Retrieved from

-

Kay, A. B., Pepper, D. S., & McKenzie, R. (1974).[8] The identification of fibrinopeptide B as a chemotactic agent derived from human fibrinogen. British Journal of Haematology, 27(4), 669-677.[8] Retrieved from

-

Thermo Fisher Scientific. LC/MS Peptide/Protein Mass Standards Kit Protocol. Retrieved from

-

Creative Proteomics. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard. Retrieved from

Sources

- 1. peptide.com [peptide.com]

- 2. [Glu1]-Fibrinopeptide B - 1 mg [eurogentec.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. biovera.com.au [biovera.com.au]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. The identification of fibrinopeptide B as a chemotactic agent derived from human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Glu1-Fibrinopeptide B: Fragmentation Dynamics and Calibration Protocols

Topic: Glu1-Fibrinopeptide B Fragmentation Pattern in Mass Spectrometry Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Introduction: The "Gold Standard" of Proteomics

In the high-stakes environment of biopharmaceutical analysis and proteomics, instrument performance is not a variable—it is a baseline requirement. Glu1-Fibrinopeptide B (Glu-Fib) has established itself as the universal "canary in the coal mine" for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While often treated as a simple calibration reagent, Glu-Fib (Sequence: EGVNDNEEGFFSAR ) possesses unique physicochemical properties that make it the ideal diagnostic tool for assessing ionization efficiency, collision cell performance, and mass accuracy. This guide moves beyond the brochure-level descriptions to explore the mechanistic causality of its fragmentation, providing you with a self-validating system for instrument health.

Physicochemical Profile

To understand the spectral output, one must first understand the molecule. Glu-Fib is a synthetic analogue of the native human Fibrinopeptide B, modified to replace the N-terminal Pyroglutamic acid with Glutamic acid (Glu) to enhance ionization in electrospray sources.

| Property | Value | Notes |

| Sequence | H-Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-OH | Single letter: EGVNDNEEGFFSAR |

| Formula | ||

| Monoisotopic Mass | 1570.6774 Da | Neutral mass |

| Dominant Precursor | 785.8426 m/z | |

| Isoelectric Point (pI) | ~4.0 | Acidic peptide, but ionizes positively due to basic C-term Arg. |

The Fragmentation Mechanism: Why y-Ions Dominate

The utility of Glu-Fib lies in its predictable fragmentation pattern. Unlike peptides that produce a chaotic mix of b- and y- ions, Glu-Fib yields a high-intensity, almost complete y-ion series .

The "Mobile Proton" Constraint

The mechanism is governed by the Mobile Proton Model .

-

Proton Sequestration: The C-terminal Arginine (R) side chain is highly basic (pKa ~12.5). In the

precursor, one proton is tightly sequestered at the C-terminus (on the Arginine). -

The Mobile Proton: The second proton is "mobile." It migrates along the peptide backbone, protonating amide nitrogens.

-

Cleavage Event: When collision energy (CID/HCD) is applied, the backbone cleaves at the protonated amide bond.

-

Charge Retention: Because the C-terminus (Arginine) holds the fixed proton, the charge is almost exclusively retained on the C-terminal fragment. Consequently, y-ions are detected , while the complementary b-ions (N-terminal) are often neutral and invisible or of very low intensity.

Visualization: The Fragmentation Pathway

The following diagram illustrates the flow from ionization to detection, highlighting the critical role of the C-terminal Arginine.

Figure 1: The mechanistic pathway of Glu-Fib fragmentation. The high basicity of the C-terminal Arginine dictates the formation of y-ions.

Reference Data: Theoretical Fragment Ions

Use the table below for mass calibration and band assignment. The y-series is the primary diagnostic indicator.

Precursor:

| Ion Type | Fragment Sequence | Monoisotopic Mass (m/z) | Intensity Profile |

| y1 | R | 175.1190 | High (Diagnostic) |

| y2 | AR | 246.1561 | Medium |

| y3 | SAR | 333.1881 | Medium |

| y4 | FSAR | 480.2565 | High |

| y5 | FFSAR | 627.3249 | High |

| y6 | GFFSAR | 684.3464 | Low/Medium |

| y7 | EGFFSAR | 813.3890 | Medium |

| y8 | EEGFFSAR | 942.4316 | High (Major Peak) |

| y9 | NEEGFFSAR | 1056.4745 | Medium |

| y10 | DNEEGFFSAR | 1171.5015 | Medium |

| y11 | NDNEEGFFSAR | 1285.5444 | Medium |

| y12 | VNDNEEGFFSAR | 1384.6128 | Low |

| y13 | GVNDNEEGFFSAR | 1441.6342 | Low |

| b2 | EG | 187.0713 | Very Low/Absent |

Note: Mass values calculated based on standard atomic weights (C=12.00000, H=1.00783, N=14.00307, O=15.99491).

The Pyroglutamate Artifact: A Critical Diagnostic

A common source of confusion in Glu-Fib analysis is the appearance of a secondary precursor peak at m/z 776.84 . This is not a contaminant; it is a chemical transformation of the standard itself.

The Mechanism

The N-terminal Glutamic Acid (E) undergoes spontaneous cyclization to form Pyroglutamic Acid (PyroGlu), losing a water molecule in the process. This reaction is accelerated by acidic conditions (e.g., 0.1% Formic Acid) and time.

-

Shift: -18.01 Da (Neutral)

-9.005 m/z (Doubly charged state). -

Result: Precursor shifts from 785.84 to 776.84 .

Visualization: The Cyclization Pathway

Figure 2: The spontaneous conversion of Glu-Fib to PyroGlu-Fib in acidic solvents.

Diagnostic Tip: If your calibration solution is old, the 776.84 peak may become the dominant species. While it can still be used for calibration (using the shifted mass), it indicates the standard should be refreshed for consistency.

Experimental Protocol: Self-Validating Workflow

Preparation (Stock & Working Solution)

-

Lyophilized Powder: Store at -20°C.

-

Stock Solution (1 pmol/µL): Reconstitute in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Why Formic Acid? Promotes protonation for positive mode ESI.

-

Why 50% ACN? Ensures solubility and stable spray.

-

-

Working Solution: Dilute to 50–100 fmol/µL for high-sensitivity instruments (e.g., Orbitrap Exploris, TIMS-TOF).

Instrument Setup (Orbitrap/Q-TOF Example)

-

Polarity: Positive

-

Source Voltage: 2.0 – 2.5 kV (Nano-ESI) or 3.5 kV (HESI)

-

Isolation Window: 2.0 m/z (Centered on 785.84)

-

Collision Energy (NCE): 25–30%

-

Tuning Tip: Adjust CE until the precursor (785.84) intensity is ~10% of the base peak (usually y8 or y10). This ensures "rich" fragmentation without over-fragmenting into immonium ions.

-

Troubleshooting & Diagnostics

Use the Glu-Fib signals to diagnose specific hardware issues:

-

Low Overall Intensity: Check emitter tip or nebulizer. If pressure is stable but signal is low, the sample may have adsorbed to the vial (use polypropylene, not glass).

-

Missing High-Mass y-ions (y10-y13): Collision energy is too high. Decrease NCE by 2-5%.

-

Missing Low-Mass y-ions (y1-y4): Collision energy is too low, or the "Low Mass Cutoff" (LMCO) on the trap is set too high.

-

High "776" Peak: Sample degradation. The solution has been sitting at room temperature or is too acidic. Remake fresh.

References

-

Waters Corporation. (n.d.). [Glu1]-Fibrinopeptide B Standard Mass Spectrometry Standards. Retrieved from [Link]

-

Liu, Y. D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Peptide Tandem Mass Spectrum: Glu-Fibrinopeptide B. National Institute of Standards and Technology. Retrieved from [Link]

The Genesis of a Biomarker: An In-depth Technical Guide to the Origin and Quantification of Glu1-Fibrinopeptide B

This guide provides a comprehensive exploration of the molecular origins of Glu1-Fibrinopeptide B (FPB), a critical cleavage product of fibrinogen. We will delve into the intricate enzymatic processes that govern its formation, its subsequent biological activities, and detailed, field-proven methodologies for its precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important biomarker of hemostasis and thrombosis.

Part 1: The Molecular Architecture of Fibrinogen and its Conversion to Fibrin

Fibrinogen, a large glycoprotein synthesized in the liver, is a central player in the coagulation cascade, the physiological process that culminates in the formation of a blood clot.[1] Its conversion to insoluble fibrin is a tightly regulated process initiated by the serine protease, thrombin.[2][3]

Fibrinogen: A Key Player in Hemostasis

The fibrinogen molecule is a symmetrical dimer, with each half composed of three non-identical polypeptide chains: Aα, Bβ, and γ.[4] These chains are interconnected by a series of disulfide bonds, forming a complex with a molecular weight of approximately 340 kDa.[4][5] The overall structure is often described as trinodular, consisting of a central E domain and two identical outer D domains, all linked by coiled-coil regions.[4] The N-terminal regions of all six polypeptide chains converge within the central E domain.[6] Of particular importance to our topic are the N-terminal portions of the Aα and Bβ chains, which harbor the fibrinopeptides.

Thrombin: The Catalyst of Fibrin Formation

Thrombin (Factor IIa) is the key enzyme responsible for the conversion of soluble fibrinogen into the insoluble fibrin matrix of a blood clot.[7][8] It is generated from its zymogen precursor, prothrombin (Factor II), through proteolytic cleavage by the prothrombinase complex.[7] As a serine protease, thrombin exhibits remarkable specificity in its substrate recognition and cleavage.[3]

The Sequential Cleavage of Fibrinopeptides

The transformation of fibrinogen into fibrin monomers is initiated by the thrombin-mediated cleavage of small peptides from the N-termini of the Aα and Bβ chains.[1][9] This process occurs in a specific and ordered manner. First, thrombin cleaves Fibrinopeptide A (FpA) from the Aα chains.[10] This initial cleavage exposes a polymerization site, often referred to as a "knob," within the central E domain.[11] This exposed site can then interact with a complementary "hole" in the D domain of another fibrin monomer, initiating the formation of protofibrils.

Following the release of FpA, thrombin proceeds to cleave Fibrinopeptide B (FpB) from the N-terminus of the Bβ chains, albeit at a slower rate.[12] The release of FpB exposes a second set of polymerization sites, which are crucial for the lateral aggregation of protofibrils into thicker fibrin fibers, ultimately forming a stable, cross-linked fibrin mesh.[10][13] The ordered release of these fibrinopeptides is therefore essential for the proper architecture and strength of the resulting blood clot.[10] This sequential cleavage is dictated by the specificity of thrombin for its substrates.[14]

Part 2: Glu1-Fibrinopeptide B: From Generation to Biological Function

The cleavage of Fibrinopeptide B from the Bβ chain of fibrinogen gives rise to a specific 14-amino acid peptide, Glu1-Fibrinopeptide B.

The Genesis of Glu1-Fibrinopeptide B

Thrombin specifically hydrolyzes the peptide bond between Arginine (Arg) at position 14 and Glycine (Gly) at position 15 of the Bβ chain of human fibrinogen. This enzymatic action releases the N-terminal 14 amino acid fragment, known as Glu1-Fibrinopeptide B.[15][16]

The amino acid sequence of human Glu1-Fibrinopeptide B is: Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg [16]

Beyond a Cleavage Product: Biological Activities of Fibrinopeptide B

While initially considered an inert byproduct of fibrin formation, Fibrinopeptide B has been shown to possess distinct biological activities. It can act as a chemoattractant for neutrophils, suggesting a role in the inflammatory response associated with thrombosis and wound healing.[15][17] The preferential release of FpB at sites of injury may serve to attract inflammatory cells to the area.[13]

Part 3: Methodologies for the Quantification of Glu1-Fibrinopeptide B

The measurement of circulating Glu1-Fibrinopeptide B provides a direct indication of in vivo thrombin activity and the rate of fibrin formation.[9][10] This has significant applications in both clinical diagnostics and research, particularly in the study of thrombotic disorders and the development of anticoagulant therapies.

Principle of Measurement: A Marker of Thrombin Activity

Elevated levels of Fibrinopeptides A and B are indicative of increased thrombin-mediated cleavage of fibrinogen, a hallmark of thrombotic events.[10][18] Therefore, their quantification can serve as a valuable biomarker for conditions such as deep vein thrombosis and pulmonary embolism.[18]

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a highly sensitive and specific method for the quantification of Glu1-Fibrinopeptide B in plasma samples. The principle of this assay is the competition between the FPB in the sample and a known amount of labeled FPB for a limited number of anti-FPB antibody binding sites.

-

Plate Coating:

-

Blocking:

-

Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.[8]

-

Wash the plate three times with Wash Buffer.

-

-

Competition Reaction:

-

Prepare a standard curve by serially diluting a known concentration of Glu1-Fibrinopeptide B standard.

-

In separate tubes, pre-incubate 50 µL of either the standards or the plasma samples with 50 µL of a fixed concentration of HRP-conjugated Glu1-Fibrinopeptide B for 1 hour at 37°C.

-

Add 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked plate.

-

Incubate for 1-2 hours at 37°C.[7]

-

-

Detection:

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

The concentration of Glu1-Fibrinopeptide B in the samples is inversely proportional to the absorbance.

-

Calculate the concentration of FPB in the samples by interpolating from the standard curve.

-

-

Collect whole blood in tubes containing an anticoagulant such as sodium citrate, EDTA, or heparin.[10][20]

-

Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection to separate the plasma.[7][10]

-

Assay the plasma immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive alternative for the quantification of Glu1-Fibrinopeptide B.

-

Sample Preparation:

-

Plasma samples are typically subjected to protein precipitation to remove larger proteins. This can be achieved by adding acetonitrile or methanol.

-

An internal standard, such as a stable isotope-labeled (SIL) version of Glu1-Fibrinopeptide B, is added to the sample prior to processing to correct for variability in sample preparation and instrument response.[21]

-

The sample is then centrifuged, and the supernatant is transferred for analysis.

-

-

Liquid Chromatography (LC):

-

The extracted sample is injected onto a reverse-phase C18 column.

-

A gradient elution is performed using mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

The gradient is optimized to achieve good separation of Glu1-Fibrinopeptide B from other plasma components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for both the native Glu1-Fibrinopeptide B and the SIL-internal standard are monitored.

-

For Glu1-Fibrinopeptide B (monoisotopic mass = 1569.65 Da), common precursor ions are the doubly charged ion ([M+2H]²⁺) at m/z 785.8 and the singly charged ion ([M+H]⁺) at m/z 1570.6.

-

-

-

Data Analysis:

-

The peak areas of the MRM transitions for both the analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

-

The concentration of Glu1-Fibrinopeptide B in the unknown samples is determined from the calibration curve.

-

Part 4: Data Interpretation and Clinical Significance

The accurate measurement of Glu1-Fibrinopeptide B levels is crucial for its application as a clinical and research biomarker.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight of Human Fibrinogen | ~340 kDa | [4][5] |

| Amino Acid Sequence of Human Glu1-Fibrinopeptide B | Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg | [16] |

| Monoisotopic Mass of Glu1-Fibrinopeptide B | 1569.65 Da | |

| Common Precursor Ions in MS (m/z) | 785.8 ([M+2H]²⁺), 1570.6 ([M+H]⁺) |

Clinical Implications of Altered Glu1-Fibrinopeptide B Levels

Elevated plasma levels of Fibrinopeptide B are associated with various thrombotic conditions, reflecting increased in vivo thrombin activity.[10][18] These conditions include:

-

Deep Vein Thrombosis (DVT)

-

Pulmonary Embolism (PE)

-

Disseminated Intravascular Coagulation (DIC)

The measurement of Fibrinopeptide B can therefore aid in the diagnosis and monitoring of these disorders. It can also be a valuable tool in the development and clinical evaluation of new anticoagulant and antithrombotic drugs.

Part 5: Visualizations and Diagrams

Diagram 1: Fibrinogen Cleavage and Fibrinopeptide B Release

Caption: Thrombin-mediated cleavage of fibrinogen releases Fibrinopeptides A and B, leading to the formation of fibrin monomers which then polymerize.

Diagram 2: Competitive ELISA Workflow for Glu1-Fibrinopeptide B

Caption: Step-by-step workflow for the competitive ELISA of Glu1-Fibrinopeptide B.

References

-

Thrombin - Wikipedia. [Link]

-

What is the role of Fibrinopeptide A and Fibrinopeptide B in clot formation? - Dr.Oracle. (2025, April 28). [Link]

-

Thrombin cleaves fibrinopeptides from the fibrinogen molecule to create... | Download Scientific Diagram - ResearchGate. [Link]

-

Internal Standard Options for Peptide LC-MS Quantification - Part 1 - YouTube. (2018, January 3). [Link]

-

Crystal Structure of Human Fibrinogen | Biochemistry - ACS Publications. (2009, March 18). [Link]

-

Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016, March 31). [Link]

-

Fibrinopeptide - Wikipedia. [Link]

-

Fibrinogen - Wikipedia. [Link]

-

Structure and Function of Human Fibrinogen Inferred From Dysfibrinogens - PubMed. (2002, August 15). [Link]

-

The Silent Architect of Clots: How Fibrinogen Becomes Fibrin - Oreate AI Blog. (2026, February 17). [Link]

-

The role of thrombin in haemostasis - PubMed. (2022, April 1). [Link]

-

Competitive ELISA Protocol and Animation - Microbe Notes. (2010, May 3). [Link]

-

Thrombin Generation, Fibrin Clot Formation and Hemostasis - PMC - NIH. [Link]

-

Fibrinopeptides A and B release in the process of surface fibrin formation - PMC. [Link]

-

Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes. - JCI. [Link]

-

Recombinant fibrinogen studies reveal that thrombin specificity dictates order of fibrinopeptide release - PubMed. (2000, August 18). [Link]

-

Measurement of desarginine fibrinopeptide B in human blood - PMC - NIH. [Link]

-

Preparing Test Samples for TOF Instruments - Waters Corporation. [Link]

-

(glu1)-fibrinopeptide b | F3261-.1MG | SIGMA-ALDRICH - Scientific Laboratory Supplies. [Link]

-

Glu1 -Fibrinopeptide B = 90 HPLC 103213-49-6. [Link]

-

Development and fit-for-purpose validation of a LC–MS/MS assay for fibrinogen peptide A quantitation in human plasma | Request PDF - ResearchGate. [Link]

-

What is the role of Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB) in clot formation?. (2025, April 28). [Link]

-

HRMS System Check for Intact Protein Quantification - LabRulez LCMS. [Link]

-

Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. [Link]

-

HRMS System Check for Intact Protein Quantification : Waters. [Link]

-

Diagnostic and prognostic value of fibrinopeptides in patients with clinically suspected pulmonary embolism - PubMed. [Link]

-

ELISA Kit for Fibrinopeptide B (FPB) - Cloud-Clone. [Link]

-

Human FPB(Fibrinopeptide B) ELISA Kit. [Link]

-

ELISA Sample Preparation Protocol. [Link]

Sources

- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]

- 6. assaygenie.com [assaygenie.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. elkbiotech.com [elkbiotech.com]

- 11. lifetein.com [lifetein.com]

- 12. microbenotes.com [microbenotes.com]

- 13. pharmiweb.com [pharmiweb.com]

- 14. Human Fibrinopeptide B ELISA Kit (A78100) [antibodies.com]

- 15. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]

- 16. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. youtube.com [youtube.com]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]

Introduction: The Significance of Glu1-Fibrinopeptide B Solubility

An In-Depth Technical Guide to the Solubility Properties of Glu1-Fibrinopeptide B in Aqueous Buffers

Glu1-Fibrinopeptide B (Glu-FpB) is a 14-amino acid peptide cleaved from the Bβ-chain of fibrinogen by the enzyme thrombin during the formation of a fibrin clot.[1][2] Its sequence is H-Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-OH.[3][4][5] Beyond its role in coagulation, Glu-FpB is widely used as a crucial standard for mass spectrometry (MS) calibration and system suitability testing in proteomics research due to its well-defined mass.[5][6][7]

The utility of Glu-FpB in these precise applications is entirely dependent on its complete and reproducible solubilization. Incomplete dissolution leads to inaccurate concentration assessments, which can compromise experimental results, lead to system contamination, and waste valuable research time. This guide provides a comprehensive overview of the physicochemical properties of Glu-FpB and offers a logic-driven approach to its dissolution in various aqueous buffer systems, ensuring scientific integrity and experimental success.

Section 1: Physicochemical Profile and Predicted Solubility

Understanding the inherent properties of a peptide is the cornerstone of predicting its behavior in solution. The solubility of any peptide is primarily dictated by its amino acid composition, length, and overall charge at a given pH.[8][9]

The key physicochemical properties of human Glu1-Fibrinopeptide B are summarized below:

| Property | Value | Significance for Solubility |

| Amino Acid Sequence | EGVNDNEEGFFSAR | Contains a high proportion of acidic (E, D) and polar (N, S, R) residues. |

| Molecular Weight | ~1570.57 Da | A relatively short peptide, which generally favors solubility.[3][4][8] |

| Theoretical Isoelectric Point (pI) | 3.68 | This strongly acidic pI is the most critical factor. It predicts poor solubility at acidic pH near 3.7 and excellent solubility at neutral and basic pH.[4] |

| Grand Average of Hydropathicity (GRAVY) | -1.11 | The negative value indicates the peptide is strongly hydrophilic, predicting good solubility in aqueous solutions.[4] |

Expert Analysis: The combination of a highly acidic pI and a hydrophilic nature (negative GRAVY score) strongly predicts that Glu-FpB will be most soluble in aqueous buffers with a pH significantly above 3.68. At neutral pH (~7), the numerous acidic residues (Asp, Glu) will be deprotonated and negatively charged, promoting repulsion between peptide molecules and favorable interactions with water, thus enhancing solubility.

Section 2: Core Principles for Successful Solubilization

The Paramount Role of pH

A peptide's net charge is pH-dependent. At its isoelectric point (pI), a peptide has a net charge of zero, minimizing electrostatic repulsion between molecules and often leading to aggregation and precipitation. Therefore, the most effective strategy for solubilization is to use a buffer with a pH that is at least 1-2 units away from the pI.[10][11]

For Glu-FpB (pI ≈ 3.68), this principle is illustrated below:

Caption: Stepwise workflow for determining Glu1-Fibrinopeptide B solubility.

Protocol for Aqueous Buffers (Biochemical & Cell-Based Assays)

This protocol is recommended when the final solution must be free of organic solvents.

-

Initial Attempt with Water: To a pre-weighed aliquot of lyophilized Glu-FpB, add the required volume of sterile, deionized water to achieve the target concentration.

-

Mechanical Agitation: Vortex the vial for 30-60 seconds. If dissolution is incomplete, sonicate the sample in a water bath for 2-5 minutes, avoiding excessive heating. [8][10]3. Basic Buffer Adjustment: If the peptide remains insoluble, it is because the pH of the water (which can be slightly acidic from dissolved CO₂) is too close to the peptide's pI. Add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate or 0.5% ammonium hydroxide, and repeat the agitation steps. [11]This will raise the pH, impart a strong negative charge on the peptide, and promote dissolution.

-

Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any microscopic, undissolved aggregates. [8][10]5. Stock Solution: Carefully transfer the supernatant to a new, sterile tube. This is your working stock solution.

Protocol for Aqueous/Organic Mixtures (Mass Spectrometry Standards)

For MS applications, solvents are chosen to ensure solubility and compatibility with electrospray ionization.

-

Solvent Preparation: Prepare the recommended standard diluent. A common formulation is a mixture of an organic solvent and acidified water, for example, 0.1% Formic Acid in 30% Acetonitrile (ACN) . [12]2. Reconstitution: Add the appropriate volume of the prepared diluent directly to the lyophilized Glu-FpB vial.

-

Vigorous Agitation: Tightly cap the vial and vortex for at least 2 minutes to ensure the peptide is fully dissolved. [12]4. Centrifugation: Briefly centrifuge the vial to bring the entire solution to the bottom of the tube. [12]5. Final Dilution: This stock solution can then be used for further dilutions into the final working concentration for MS analysis.

Causality Explained: While using an acidic solvent for an acidic peptide seems counterintuitive, the presence of the organic solvent (ACN) disrupts hydrophobic interactions that could contribute to aggregation. Furthermore, the acidic environment ensures the peptide is protonated for optimal performance in positive-ion mode mass spectrometry, a standard practice for peptide analysis. [5]

Section 4: Storage and Handling for Long-Term Stability

Improper storage can quickly degrade peptide solutions.

-

Lyophilized Powder: Store vials in a desiccator at -20°C or -80°C for long-term stability (typically over a year). [3][11]Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can degrade the peptide. [11]* Solutions: Peptide solutions are far less stable. It is imperative to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [11]Store these aliquots at -20°C or below. Reconstituted Glu-FpB is often stable for about one week when stored frozen. [13]Use sterile buffers to prepare solutions to prevent microbial growth. [11]

Conclusion

The successful solubilization of Glu1-Fibrinopeptide B is not a matter of chance but a direct application of its fundamental physicochemical properties. Its strongly acidic pI (3.68) and hydrophilic nature are the primary determinants of its behavior. For most applications, dissolution in water or a slightly basic buffer will be successful. For specialized applications like mass spectrometry, established protocols using aqueous/organic mixtures should be followed. By adhering to the systematic approach and handling guidelines detailed in this guide, researchers can ensure the preparation of reliable, accurate, and reproducible Glu-FpB solutions, underpinning the integrity of their experimental outcomes.

References

- Peptide Solubilization. (n.d.). Genicbio.

- Guidelines for Peptide Dissolving. (n.d.). Biomatik.

- Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.

- Peptide solubility and storage. (n.d.). AltaBioscience.

- [Glu1]-Fibrinopeptide B. (n.d.). MedchemExpress.com.

- Peptide solubility. (2021, July 23). Bachem.

- Why low ionic strength enhances protein solubility, while high ionic strength reduces it? (2017, April 29). ResearchGate.

- Fibrinopeptides A and B release in the process of surface fibrin formation. (n.d.). PMC.

- (Glu1)-Fibrinopeptide B. (n.d.). NovoPro.

- Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes. (n.d.). PMC.

- Fibrin aggregation before sol-gel transition. (n.d.). PMC - NIH.

- Ionic Strength Affects Protein Stability in Solutions. (n.d.). RheoSense.

- Applied Biosystems/MDS Analytical Technologies LC/MS Peptide/Protein Mass Standards Kit Protocol. (n.d.). Thermo Fisher Scientific.

- Soluble fibrin complexes: separation as a function of pH and characterization. (n.d.). PubMed.

- How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study. (2013, May 23). PLOS ONE.

- Fibrin assembly after fibrinopeptide A release in model systems and human plasma studied with magnetic birefringence. (1987, June 15). Biochemical Journal.

- Fibrinopeptide B and aggregation of fibrinogen. (1979, April 13). PubMed.

- Mechanisms of fibrin polymerization and clinical implications. (2013, March 7). Blood - ASH Publications.

- MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard. (n.d.). Creative Proteomics.

- Influence of ionic strength on peptide membrane fractionation. (n.d.). ResearchGate.

- [Glu1]-Fibrinopeptide B human. (n.d.). Sigma-Aldrich.

- [Glu1]-Fibrinopeptide B - 1 mg. (n.d.). Eurogentec.

- In Vitro Stability of Human Fibrinopeptide B. (n.d.).

- Fibrinopeptide B [Glu1], (human). (n.d.). Echelon Biosciences.

- Shop [Glu1]-Fibrinopeptide B Standards | 700004729. (n.d.). Waters Corporation.

- [Glu1]-Fibrinopeptide B Standard - 700004729. (n.d.). Waters Corporation.

- Preparing Test Samples for TOF Instruments. (n.d.). Waters Corporation.

- Novel characteristics of soluble fibrin: hypercoagulability and acceleration of blood sedimentation rate mediated by its generation of erythrocyte-linked fibers. (2022, April 4). PMC.

- Human Fibrinogen of Relatively High Solubility. Comparative Biophysical, Biochemical, and Biological Studies with Fibrinogen of Lower Solubility. (n.d.). ACS Publications.

- Guidelines for Dissolving Peptides. (n.d.). GenScript.

Sources

- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (Glu1)-Fibrinopeptide B [novoprolabs.com]

- 5. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]

- 6. [Glu1]-Fibrinopeptide B - 1 mg [eurogentec.com]

- 7. Fibrinopeptide B [Glu1], (human) - Echelon Biosciences [echelon-inc.com]

- 8. jpt.com [jpt.com]

- 9. bachem.com [bachem.com]

- 10. creative-peptides.com [creative-peptides.com]

- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. waters.com [waters.com]

Methodological & Application

Application Note: Protocol for High-Precision ESI Lock Mass Using Glu1-Fibrinopeptide B

Introduction & Scientific Rationale

In high-resolution mass spectrometry (HRMS), environmental fluctuations—temperature shifts, power supply variances, and space-charge effects—can introduce mass measurement errors exceeding 5–10 ppm. To achieve sub-ppm accuracy required for confident formula generation and proteomic identification, Real-Time Lock Mass Correction is essential.

Glu1-Fibrinopeptide B (Glu-Fib) is the industry-standard internal reference for ESI-MS (Electrospray Ionization) in the positive ion mode.

Why Glu-Fib?

-

Ideal Mass Range: Its doubly charged ion (

) sits centrally in the peptide correction range, while the singly charged ion ( -

Ionization Efficiency: The sequence contains multiple acidic residues (Glu/Asp) and a basic C-terminal Arginine, allowing for stable ionization in both positive and negative modes (though positive is dominant).

-

Fragmentation Stability: It produces a distinct

ion (m/z 175.1195), enabling dual-stage calibration (MS1 and MS/MS accuracy).

Physicochemical Profile

The following exact mass values are critical for instrument calibration files. Ensure these are entered into your acquisition software (e.g., MassLynx, Xcalibur, Analyst) with at least 4 decimal places.

| Property | Value |

| Peptide Sequence | EGVNDNEEGFFSAR |

| Empirical Formula | |

| Monoisotopic Mass (Neutral) | 1569.6696 Da |

| 1570.6774 m/z | |

| 785.8426 m/z | |

| 175.1195 m/z |

Experimental Workflow Logic

The following diagram illustrates the critical path from sample preparation to real-time data correction.

Figure 1: Logical flow of the Lock Mass correction pathway. The reference sprayer introduces the standard independently of the analyte to prevent suppression.

Preparation Protocol

Caution: Contamination is the primary failure mode. Use only LC-MS grade solvents and dedicated glassware/pipettes.

Reagents Required[2][4]

-

Glu1-Fibrinopeptide B: Lyophilized powder (e.g., Waters P/N 700004729 or Sigma F3261).

-

Water: LC-MS Grade (Milli-Q or bottled).

-

Acetonitrile (ACN): LC-MS Grade.[1]

-

Formic Acid (FA): LC-MS Grade ampules (freshly opened).

Step 1: Stock Solution (500 pmol/µL)

This solution is stable for 3–6 months at -20°C.

-

Centrifuge the lyophilized vial (containing 0.1 mg peptide) to settle the powder.

-

Solvent: Prepare 75:25 Water:Acetonitrile (No acid).

-

Reasoning: High organic content in the stock can sometimes cause precipitation upon freezing; 25% organic prevents bacterial growth while maintaining solubility.

-

-

Add 127 µL of solvent to 0.1 mg of Glu-Fib to achieve approx. 500 pmol/µL (0.5 nmol/µL).

-

Calculation: MW ≈ 1570 g/mol .[2]

. Adding 127 µL

-

-

Vortex for 2 minutes. Aliquot into low-binding tubes (20 µL each) and freeze.

Step 2: Working Solution (Lock Mass)

Prepare fresh weekly. Target Concentration: 100–500 fmol/µL.[1]

-

Thaw one 20 µL stock aliquot.

-

Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid .

-

Reasoning: The 50% organic content ensures stable spray in the ESI source (lower surface tension). The 0.1% FA is critical for protonation to generate

and

-

-

Dilution: Add 10 µL of Stock to 9.99 mL of Diluent (1:1000 dilution).

-

Final Concentration: ~500 fmol/µL.

-

-

Transfer to the lock mass syringe or reservoir bottle.

Instrument Configuration (Universal ESI)

While specific voltage settings vary by vendor (Waters, Thermo, Agilent), the following principles apply universally.

Fluidics

-

Flow Rate: 5–10 µL/min (via syringe pump or dedicated lock mass pump).

-

Purge: Ensure the line is purged of bubbles. An air bubble in the lock spray line causes "dropouts" in correction, leading to mass errors in specific retention time windows.

Source Parameters

-

Capillary Voltage: 2.5 – 3.0 kV (Positive Mode).

-

Cone Voltage / S-Lens: Optimized for m/z 785.

-

Note: If the cone voltage is too high, you will induce in-source fragmentation, seeing high intensity of the

ion (175.12) but losing the parent lock mass.

-

-

Interval (Duty Cycle):

-

Q-TOF (e.g., Synapt/Xevo): Sample every 10–30 seconds. Integration time: 0.5 seconds.

-

Orbitrap: Often mixed into the C-Trap or run as a separate scan event.

-

Validation & Troubleshooting

A "self-validating" system requires checking the lock mass signal before the run starts.

Acceptance Criteria

-

Intensity: The

peak (785.8426) should be between 1e3 and 1e5 counts .-

< 1e3: Noisy correction; poor mass accuracy.

-

1e6 (Saturation): Detector saturation causes peak broadening and a shift in the centroid mass, introducing a negative mass error .

-

-

Stability: The RSD (Relative Standard Deviation) of the signal intensity over 1 minute should be < 15%.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| No Signal (m/z 785) | Blocked emitter or air bubble. | Purge syringe line; check capillary voltage readback. |

| High m/z 175, Low 785 | In-source fragmentation. | Lower the Cone Voltage or Declustering Potential. |

| Mass Shift > 5 mDa | Detector Saturation. | Dilute the working solution 1:10. |

| Sodium Adducts (+22 Da) | Glassware contamination. | Use plasticware only; switch to fresh LC-MS water. |

References

-

Waters Corporation. Glu1-Fibrinopeptide B Standard Product Page. Retrieved from [Link][1][3][4][5][6]

-

Xu, H., et al. (2015). Extensive Peptide Fractionation and y1 Ion-based Interference Detection Enable Accurate Quantification by Isobaric Labeling and Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]

Sources

- 1. waters.com [waters.com]

- 2. (Glu1)-Fibrinopeptide B [novoprolabs.com]

- 3. peptide.com [peptide.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Determination of [Glu1]-fibrinopeptide B purity by gas chromatography – isotope dilution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Glu1-Fibrinopeptide B MALDI-TOF mass calibration standards protocol

Application Note: High-Precision MALDI-TOF Mass Calibration Using Glu1-Fibrinopeptide B

Abstract This protocol details the standardized methodology for utilizing [Glu1]-Fibrinopeptide B (Glu1-Fib) as a primary external and internal calibration standard for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Selected for its exceptional ionization efficiency, stability, and characteristic fragmentation pattern, Glu1-Fib serves as a critical benchmark for peptide mass fingerprinting (PMF) and MS/MS (LIFT/PSD) modes. This guide covers material specifications, solvent preparation, spotting techniques, and self-validating calibration workflows designed to achieve mass accuracy <10 ppm in reflector mode.

Introduction & Scientific Rationale

In proteomics, mass accuracy is the linchpin of identification confidence. [Glu1]-Fibrinopeptide B (EGVNDNEEGFFSAR) is a synthetic derivative of human fibrinopeptide B, modified to replace the N-terminal pyroglutamic acid with glutamic acid. This modification prevents spontaneous cyclization, ensuring a stable monoisotopic mass of 1569.677 Da ([M+H]+) .

Why Glu1-Fib?

-

Ionization Efficiency: The arginine (R) at the C-terminus and multiple acidic residues create a "proton sponge" effect, yielding intense signals even at femtomole concentrations.

-

Fragmentation: Upon high-energy collision-induced dissociation (CID) or metastable decay, Glu1-Fib yields a complete y-ion series, making it the "gold standard" for calibrating TOF/TOF timing and lift cells.

-

Mass Range: Its mass (~1.6 kDa) sits centrally in the tryptic peptide window (800–2500 Da), minimizing extrapolation errors common in linear regressions.

Material Specifications

| Component | Specification | Role |

| Standard | [Glu1]-Fibrinopeptide B (>98% purity) | Calibrant |

| Matrix | Energy Absorbent | |

| Solvent A | 0.1% Trifluoroacetic Acid (TFA) in Water (LC-MS Grade) | Proton Source |

| Solvent B | 100% Acetonitrile (ACN) | Desolvation Agent |

| Target | Polished Steel or AnchorChip™ | Sample Support |

Chemical Properties of Glu1-Fib:

-

Sequence: H-Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-OH[1]

-

Formula: C

H -

Monoisotopic Mass (Neutral): 1569.669 Da

-

[M+H]+ Monoisotopic Mass: 1570.677 Da

Experimental Protocol

Solvent Preparation (The "TA30" Standard)

The industry-standard solvent for peptide MALDI is TA30 (30% ACN, 0.1% TFA).[2][3]

-

Combine: 300 µL ACN + 700 µL 0.1% TFA (aq).

-

Vortex: 30 seconds.

-

Storage: Sealed glass vial at 4°C. Discard after 1 week to prevent evaporation-induced concentration shifts.

Stock Solution Reconstitution

-

Step 1: Centrifuge the lyophilized Glu1-Fib vial (0.1 mg) at 5,000 x g for 1 min to pellet powder.

-

Step 2: Add TA30 to achieve a concentration of 10 pmol/µL .

-

Calculation: 0.1 mg / 1570.6 Da ≈ 63.6 nmol. Add ~6.36 mL solvent.

-

Note: For convenience, many labs reconstitute in 1 mL (63 pmol/µL) and dilute 1:10 for working stocks.

-

-

Step 3: Vortex for 2 minutes. Allow to stand for 10 minutes to ensure complete solubilization.

-

Step 4: Aliquot 20 µL portions into low-binding tubes and freeze at -20°C. Do not refreeze thawed aliquots.

Matrix Preparation (HCCA)

-

Weigh 10 mg HCCA into a 1.5 mL tube.

-

Add 1 mL TA30 solvent.

-

Saturation: Vortex vigorously for 1 minute.

-

Clarification: Centrifuge at 12,000 x g for 2 minutes. Use only the supernatant.

Spotting Workflow (Dried Droplet Method)

This method ensures co-crystallization, essential for internal calibration.

Figure 1: Dried Droplet Spotting Workflow. Ensure the mixture is homogeneous before deposition.

Calibration Workflow & Instrument Settings

MS Mode (Reflector) Calibration

Use this mode for Peptide Mass Fingerprinting (PMF).

-

Laser Power: Set to Threshold + 10% . Avoid saturation (broad peaks shift mass centroids).

-

Shots: Sum 500–1000 shots in a random walk pattern.

-

Peak Picking: Select Monoisotopic peak (1st isotope).

-

Acceptance Criteria:

-

Resolution (FWHM): > 10,000

-

S/N Ratio: > 50:1

-

Mass Error: < 10 ppm (External) or < 2 ppm (Internal).

-

Theoretical Isotope Cluster for [M+H]+:

| Isotope | Mass (Da) | Relative Abundance |

|---|---|---|

| Monoisotopic | 1570.677 | 100% |

| +1 C13 | 1571.680 | ~75% |

| +2 C13 | 1572.683 | ~30% |

MS/MS (LIFT/PSD) Calibration

Glu1-Fib is critical for calibrating the second stage of TOF/TOF instruments. The fragmentation is dominated by y-ions (C-terminal fragments containing Arginine).

Key Diagnostic Fragments for Calibration:

| Ion Type | Sequence Segment | Mass (m/z) |

|---|---|---|

| y1 | R | 175.119 |

| y6 | GFFSAR | 684.346 |

| y7 | EGFFSAR | 813.388 |

| y9 | EEGFFSAR | 1057.480 |

| b13 | EGVNDNEEGFFSA | 1396.560 |

| [M+H]+ | Precursor | 1570.677 |

Note: Calibrate the "Parent Mass" first, then the "Fragment Mass" scale using y1 and y9 for best linearity.

Troubleshooting & Validation Logic

If calibration fails or mass accuracy drifts, follow this logic flow to diagnose the issue.

Figure 2: Troubleshooting logic for MALDI calibration failures. Sodium adducts (m/z 1592.6) are the most common cause of mass shift errors.

Common Issues:

-

Sodium Adducts: If you see a peak at 1592.6 Da ([M+Na]+), your solvents or glassware are contaminated. This suppresses the protonated signal and skews calibration. Remedy: Use plasticware and fresh LC-MS grade water.

-

Broad Peaks: Laser power is too high. Reduce power until the signal is just above the noise floor to maximize resolution.

-

Mass Shift: If the error is consistent (e.g., always +0.5 Da), the instrument's flight tube length parameter may need a global reset, or the "delay extraction" setting is incorrect for the matrix thickness.

References

-

Bruker Daltonics. (n.d.). Peptide Calibration Standard II Product Sheet. Retrieved from [Link]

-

Waters Corporation. (n.d.). [Glu1]-Fibrinopeptide B Standard. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Calibrating MALDI-TOF Instruments. Retrieved from [Link]

Sources

Application Note: Optimized Reconstitution Strategies for Lyophilized [Glu1]-Fibrinopeptide B

This Application Note is designed for researchers and drug development professionals utilizing [Glu1]-Fibrinopeptide B (Glu-Fib) as a mass spectrometry calibration and performance standard. It synthesizes manufacturer protocols (Waters, Thermo Fisher) with physicochemical principles to provide a robust, self-validating reconstitution strategy.

Introduction & Scientific Context

[Glu1]-Fibrinopeptide B (Glu-Fib) is a synthetic peptide (Sequence: EGVNDNEEGFFSAR ) widely utilized as a lock-mass standard and system suitability test (SST) compound in LC-MS proteomics.[1] Its utility stems from its distinct monoisotopic mass (1569.65 Da ), high ionization efficiency in positive ESI mode, and predictable fragmentation pattern (

However, improper reconstitution leads to three common failure modes:

-

Signal Instability: Caused by surface adsorption (non-specific binding) to container walls.

-

Isobaric Interferences: Caused by degradation or oxidation due to improper pH or storage.

-

Ion Suppression: Caused by poor solvent choice hindering desolvation.

This guide provides a scientifically grounded protocol to eliminate these variables.

Physicochemical Profile & Solvent Logic

To select the correct solvent, one must understand the peptide's intrinsic properties.

| Property | Value | Implication for Reconstitution |

| Sequence | EGVNDNEEGFFSAR | Contains multiple acidic residues (Glu, Asp).[2][3][4][5] |

| Isoelectric Point (pI) | ~3.68 (Acidic) | Net negative charge at neutral pH. Requires acidification (pH < 3) to ensure protonation ( |

| Hydrophobicity (GRAVY) | -1.11 (Hydrophilic) | Freely soluble in water. Does not require high organic content for initial dissolution, but requires organic solvent to prevent surface adsorption. |

| Monoisotopic Mass | 1569.65 Da | Generates dominant ions at |

The "Why" Behind the Solvents

-

Water (LC-MS Grade): Primary solvent due to the peptide's hydrophilicity.

-

Acetonitrile (ACN): Critical for two reasons:

-

Desolvation: Lowers surface tension, enhancing electrospray droplet fission.

-

Anti-Adsorption: Peptides adhere to polypropylene and glass. 20-30% ACN creates a "solvation shell" that minimizes wall interactions.

-

-

Formic Acid (FA): Lowers pH to ~2.5, forcing the glutamic and aspartic acid side chains to protonate, maximizing signal intensity in positive ion mode.

Reconstitution Protocols

Protocol A: The "Universal" Stock Solution (Recommended)

Best for long-term storage and general system checks.

Reagents:

-

Lyophilized Glu-Fib (0.1 mg vial)

-

LC-MS Grade Water

-

LC-MS Grade Acetonitrile (ACN)

-

LC-MS Grade Formic Acid (FA)

Step-by-Step:

-

Preparation of Diluent (30% ACN / 0.1% FA):

-

Mix 700 µL Water + 300 µL ACN + 1 µL Formic Acid.

-

Note: This specific ratio balances solubility with droplet evaporation efficiency.

-

-

Primary Solubilization:

-

Add 100 µL of the Diluent directly to the 0.1 mg Glu-Fib vial.

-

Do not vortex vigorously. Instead, swirl gently or pipette up and down to minimize shear stress and foaming.

-

Concentration: ~1 mg/mL (High concentration reduces relative loss to adsorption).

-

-

Secondary Dilution (Stock):

-

Dilute the primary solution to 500 pmol/µL (approx. 785 µg/mL) using the same diluent.

-

Aliquot into low-bind polypropylene tubes (50 µL aliquots).

-

Storage: Store at -20°C. Stable for 3 months.

-

Protocol B: Lock Mass / Real-Time Calibration (Waters/Thermo Specific)

Optimized for continuous infusion where stability over 24-48 hours is critical.

| Parameter | Waters Q-ToF / Synapt | Thermo Orbitrap / Q-Exactive |

| Target Conc. | 100–500 fmol/µL | 100–200 fmol/µL |

| Solvent Matrix | 50:50 ACN:Water + 0.1% FA | 30:70 ACN:Water + 0.1% FA |

| Reasoning | Higher organic content stabilizes the spray at low flow rates (NanoSpray). | Lower organic content matches standard "Universal" calibration mixes. |

Visualized Workflow & Decision Logic

Figure 1: Reconstitution Decision Tree

This diagram illustrates the logic flow for preparing Glu-Fib based on your specific instrumentation and analytical needs.

Caption: Decision matrix for selecting solvent composition based on downstream application (Storage vs. Immediate Infusion).

Troubleshooting & Critical Parameters

Adsorption (The "Disappearing Peak" Phenomenon)

If you observe a steady decrease in signal intensity over 1-2 hours, the peptide is likely adsorbing to the container.

-

Solution: Ensure the solvent contains at least 20% Acetonitrile .

-

Hardware: Use Polypropylene (PP) vials. Avoid glass vials for low-concentration (<1 pmol/µL) working solutions unless silanized.

Degradation

Glu-Fib is susceptible to deamidation (Asn residues) if stored at room temperature in solution.

-

Indicator: Appearance of a peak at +0.98 Da (Deamidation).

-

Prevention: Keep working solutions at 4°C in the autosampler. Discard working solutions after 48 hours.

Stability Data Summary

| Condition | Stability | Recommendation |

| Lyophilized (-20°C) | 2 Years | Keep desiccated. |

| Reconstituted Stock (-20°C) | 3 Months | Avoid freeze-thaw cycles (aliquot!). |

| Working Solution (4°C) | 3 Days | Prepare fresh from stock weekly. |

| Working Solution (RT) | < 24 Hours | Discard after daily use. |

References

-

Waters Corporation. (n.d.). [Glu1]-Fibrinopeptide B Standard Specifications and Handling. Retrieved from [Link]

-

Eurogentec. (n.d.). [Glu1]-Fibrinopeptide B Technical Data Sheet. Retrieved from [Link]

Sources

Precision Proteomics: [Glu1]-Fibrinopeptide B Internal Standard Protocol

Executive Summary

In high-resolution mass spectrometry (HRMS), mass accuracy is the currency of confidence. [Glu1]-Fibrinopeptide B (Glu-Fib) has established itself as the premier internal standard for proteomics due to its exceptional ionization efficiency, distinct elution profile, and specific fragmentation pattern. This guide details the preparation, handling, and instrument configuration required to utilize Glu-Fib as a robust lock mass and system suitability standard.

Part 1: Molecular Mechanics & Rationale

Why Glu-Fib? The native Fibrinopeptide B (human) begins with a Glutamine (Gln/Q) residue. In acidic mobile phases, N-terminal Glutamine spontaneously cyclizes to form Pyroglutamate (PyroGlu), resulting in a mass shift of -17.03 Da. This instability complicates calibration.

The [Glu1]-Fibrinopeptide B analog replaces the N-terminal Glutamine with Glutamate (Glu/E). This modification prevents cyclization, ensuring a stable monoisotopic mass for reliable long-term calibration.

| Property | Data |

| Sequence | EGVNDNEEGFFSAR |

| Formula | C₆₆H₉₅N₁₉O₂₆ |

| Monoisotopic Mass | 1569.6500 Da |

| (M+2H)²⁺ | 785.8426 m/z (Primary Lock Mass) |

| (M+H)⁺ | 1570.6774 m/z |

| pI (Isoelectric Point) | ~4.0 (Acidic) |

Mechanistic Insight: The presence of multiple acidic residues (Glu, Asp) combined with the C-terminal Arginine creates a "proton sponge" effect, facilitating easy ionization in positive mode ESI while maintaining a distinct retention time that typically elutes midway through standard reverse-phase gradients (15-25% B), preventing interference with early-eluting hydrophilic peptides.

Part 2: Preparation Protocol

Reagents & Equipment

-

Standard: [Glu1]-Fibrinopeptide B (Lyophilized, >95% purity).[1][2]

-

Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).

-

Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% Formic Acid.

-

Vials: Low-adsorption polypropylene or silanized glass vials (Critical to prevent peptide loss).

Step 1: Stock Solution (500 pmol/µL)

-

Context: High organic content is required in the stock solution to ensure complete solubility and preventing microbial growth during storage.

-

Centrifuge the lyophilized product vial (0.1 mg or 1 mg) at 10,000 x g for 1 min to pellet powder.

-

Calculate volume required for 500 pmol/µL concentration.

-

Calculation: For 0.1 mg (63.7 nmol): Add 127 µL of 50% ACN / 0.1% FA .

-

-

Vortex for 2 minutes.

-

Sonicate for 5 minutes (water bath) to ensure complete dissolution.

-

Storage: Aliquot into 20 µL lots. Store at -20°C . Stability: 6 months.

Step 2: Working Solution (Lock Mass Infusion)

-

Context: For real-time lock mass, the standard is often infused via a separate reservoir (e.g., Waters LockSpray™ or Sciex CDS). The concentration must yield ~1e6 counts per scan without causing space-charge effects.

-

Target Concentration: 200–500 fmol/µL.

Dilution Scheme (Example for 1 mL Final Volume):

| Component | Volume | Final Conc. | Function |

| Stock (500 pmol/µL) | 1.0 µL | 500 fmol/µL | Analyte |

| Solvent B (ACN/FA) | 500 µL | 50% | Solubility/Desolvation |

| Solvent A (Water/FA) | 499 µL | ~50% | Aqueous Buffer |

| Total | 1000 µL |

-

Note: For direct column injection (RT calibration), dilute using the starting mobile phase (usually 3-5% ACN) to allow focusing on the trap column.

Part 3: Workflow Visualization

Figure 1: Critical path for Glu-Fib preparation and utilization in LC-MS proteomics.

Part 4: Instrument Configuration & QC

Lock Mass Settings (Orbitrap / Q-TOF)

To enable real-time mass correction, enter the exact theoretical mass of the doubly charged ion.

-

Target Mass: 785.84261 m/z (z=2)

-

Mass Window: +/- 0.5 Da (Search window), filtered to +/- 10 ppm for correction.

-

Activation: Set to "Inter-scan" or "Secondary Spray" depending on hardware.

Quality Control Criteria (Self-Validating System)

Before running valuable biological samples, inject the Glu-Fib working solution to validate system performance.

-

Mass Accuracy:

-

Pass: < 2 ppm error (Orbitrap), < 5 ppm (Q-TOF).

-

Fail: > 5 ppm.[3] Action: Recalibrate instrument external mass model.

-

-

Intensity Stability:

-

Signal should be stable (RSD < 15% over 10 minutes infusion).

-

Drop in signal: Check sprayer nebulization or capillary voltage.

-

-

Retention Time (LC check):

-

On a standard C18 column (Peptide mapping gradient), Glu-Fib elutes cleanly.

-

Tailing: Indicates dead volume or column degradation.

-

Troubleshooting "Ghost" Signals

If you observe a signal at 777.33 m/z , this is often the Pyro-Glu form of the native Fibrinopeptide B (if the wrong standard was purchased or degradation occurred). Always confirm the vendor provides [Glu1]-Fibrinopeptide B .

References

-

Thermo Fisher Scientific. Applied Biosystems/MDS Analytical Technologies LC/MS Peptide/Protein Mass Standards Kit Protocol. Retrieved from

-

National Institutes of Health (PMC). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. Retrieved from

-

Creative Proteomics. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard. Retrieved from

-

LabRulez. The use of a peptide retention-time calibration mixture as a tool in scheduled SRM method construction.[4] Retrieved from

Sources

LC-MS system suitability testing with Glu1-Fibrinopeptide B

Application Note: LC-MS System Suitability Testing with Glu1-Fibrinopeptide B

Introduction: The "Canary in the Coal Mine"